(+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid
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Overview
Description
cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid: is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with a tert-butoxycarbonylamino group and a carboxylic acid group. It is often used in proteomics research due to its potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-Butoxycarbonylamino Group: The tert-butoxycarbonylamino group is introduced through a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an amine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxycarbonylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
- cis-2-tert-Butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid
- trans-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid
- cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-2-carboxylic acid
Comparison:
- Structural Differences: The position and configuration of the tert-butoxycarbonylamino and carboxylic acid groups differ among these compounds.
- Reactivity: The reactivity of these compounds can vary based on their structural differences, influencing their behavior in chemical reactions.
- Biological Activity: The biological activity may also differ, with each compound potentially interacting with different molecular targets and pathways .
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
OLAXDULTGCDONC-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C(=O)O |
Origin of Product |
United States |
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